REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:6]=1)[CH3:3].[N+:15]([CH:18]=[C:19](SC)[S:20][CH3:21])([O-:17])=[O:16]>ClC=C(Cl)Cl>[CH3:3][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH:14][C:19]([S:20][CH3:21])=[CH:18][N+:15]([O-:17])=[O:16])=[CH:7][CH:6]=1)[CH3:1]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C(SC)SC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/dichloromethane
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])SC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:6]=1)[CH3:3].[N+:15]([CH:18]=[C:19](SC)[S:20][CH3:21])([O-:17])=[O:16]>ClC=C(Cl)Cl>[CH3:3][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH:14][C:19]([S:20][CH3:21])=[CH:18][N+:15]([O-:17])=[O:16])=[CH:7][CH:6]=1)[CH3:1]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C(SC)SC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/dichloromethane
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])SC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |